[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride
Overview
Description
“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” is a compound used for proteomics research . It has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which include “this compound”, involves a variety of methods. One such method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational and spectroscopic techniques . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G (d,p) basis set .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be complex and varied. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .
Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been studied extensively for their diverse pharmacological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of complexes with proteins or enzymes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and potential therapeutic benefits .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biological activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. This localization is important for understanding the precise mechanisms through which this compound exerts its effects and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-10(15)6-11-5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,11H,5-6H2,(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWXPOQQQSTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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